Technical Guide: (2E)-3-(1-Naphthyl)acryloyl Chloride (CAS 52031-69-3)
Technical Guide: (2E)-3-(1-Naphthyl)acryloyl Chloride (CAS 52031-69-3)
[1][2]
Executive Summary
(2E)-3-(1-Naphthyl)acryloyl chloride (CAS 52031-69-3) is a specialized electrophilic reagent used primarily as a building block in organic synthesis, medicinal chemistry, and materials science.[1] Structurally, it is the acid chloride derivative of 3-(1-naphthyl)acrylic acid, featuring a naphthalene ring conjugated with an
This compound serves as a critical "activator" for introducing the 1-naphthyl-acryloyl moiety into target molecules.[1] This moiety is valued for two distinct properties:
-
Fluorescence: The naphthalene ring acts as a fluorophore, making this reagent useful for synthesizing fluorescent probes and sensors.[1]
-
Lipophilicity &
-Stacking: In drug design, the bulky, planar naphthyl group enhances hydrophobic interactions with protein binding pockets (e.g., kinase inhibitors, CCR3 antagonists).[1]
This guide details the physicochemical profile, a self-validating synthesis protocol, and the core reaction mechanisms of this reagent.[1]
Physicochemical Profile
While specific experimental data for this acid chloride is often subsumed under general "cinnamoyl chloride derivatives," the following profile synthesizes available data and structural analogs.
| Property | Value / Description | Notes |
| Chemical Name | (2E)-3-(1-Naphthyl)acryloyl chloride | IUPAC |
| CAS Number | 52031-69-3 | |
| Molecular Formula | C | |
| Molecular Weight | 216.66 g/mol | |
| Physical State | Solid (low melting) or Viscous Oil | Depends on purity; often solidifies upon cooling.[1] |
| Melting Point | Est. 60–80 °C | Lower than precursor acid (210–212 °C).[1] |
| Solubility | DCM, THF, Chloroform, Toluene | Reacts violently with water/alcohols.[1] |
| Reactivity | High (Electrophilic) | Moisture sensitive; hydrolyzes to acid.[1] |
| Storage | < -20 °C, Desiccated, Inert Gas | Prevent hydrolysis and polymerization.[1] |
Core Synthesis Protocol
Commercially available stocks of acid chlorides often degrade due to hydrolysis.[1] For critical applications, fresh preparation from the stable acid precursor is recommended.[1] The following protocol is a self-validating system using the Vilsmeier-Haack intermediate mechanism.
Materials
-
Precursor: (2E)-3-(1-Naphthyl)acrylic acid (CAS 605-60-7)[1]
-
Reagent: Thionyl Chloride (SOCl
) or Oxalyl Chloride ((COCl)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> )[1] -
Solvent: Dichloromethane (DCM) (Anhydrous) or Toluene[1]
Step-by-Step Methodology
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Attach a drying tube (CaCl
) or connect to a nitrogen manifold.[1] -
Dissolution: Charge the flask with 10.0 mmol of 3-(1-naphthyl)acrylic acid. Add 20 mL of anhydrous DCM. (Note: The acid may not fully dissolve initially).[1]
-
Activation: Add 1-2 drops of anhydrous DMF.
-
Chlorination:
-
Option A (Thionyl Chloride): Add 15.0 mmol (1.5 eq) of SOCl
dropwise.[1] Heat to reflux (40 °C) for 2–3 hours. Monitor gas evolution (SO + HCl). -
Option B (Oxalyl Chloride): Cool to 0 °C. Add 12.0 mmol (1.2 eq) of (COCl)
dropwise. Allow to warm to room temperature and stir for 2 hours.
-
-
Validation (End-Point): The reaction is complete when the suspension clears (becoming a homogeneous solution) and gas evolution ceases. An aliquot quenched in methanol should show the methyl ester by TLC/LC-MS.[1]
-
Isolation: Concentrate the mixture under reduced pressure (rotary evaporator) to remove solvent and excess chlorinating agent.
-
Critical Step: Add 10 mL of dry toluene and re-evaporate (azeotropic removal of residual SOCl
/HCl).[1]
-
-
Product: The residue is the crude acid chloride (yellow/brown solid or oil), sufficiently pure for immediate coupling reactions.[1]
Reaction Mechanisms & Applications
The utility of (2E)-3-(1-Naphthyl)acryloyl chloride lies in its ability to transfer the naphthyl-acryloyl group to nucleophiles via Nucleophilic Acyl Substitution .[1]
Mechanism Visualization
The following diagram illustrates the synthesis of the chloride and its subsequent reaction with an amine (Amidation) or alcohol (Esterification).
Figure 1: Synthesis and reactivity pathway of (2E)-3-(1-Naphthyl)acryloyl chloride.[1]
Key Applications
A. Medicinal Chemistry (Kinase & Receptor Inhibition)
The naphthyl-acryloyl scaffold is a bioisostere of the cinnamoyl group.[1] It is frequently used to synthesize Michael Acceptor drugs.[1]
-
Mechanism: The
-unsaturated amide formed can act as a covalent trap for cysteine residues in target proteins (e.g., kinase active sites).[1] -
Case Study: Derivatives have been explored as CCR3 antagonists for treating allergic inflammation.[1] The naphthyl ring occupies hydrophobic pockets, while the acrylamide warhead engages the receptor.[1]
B. Fluorescent Probes
The 1-naphthyl group exhibits strong UV absorption and fluorescence.[1]
-
Application: Reacting this chloride with non-fluorescent amines converts them into fluorescently labeled compounds, enabling tracking in biological assays.[1]
C. Polymer Science
Reaction with hydroxyl-functionalized polymers (e.g., PEG, PVA) or small molecule alcohols yields naphthyl acrylate monomers .[1]
-
Utility: These monomers are polymerized to create high-refractive-index materials or photo-crosslinkable hydrogels.[1]
Handling & Safety (MSDS Summary)
Hazard Classification: Corrosive (Skin Corr. 1B), Lachrymator.[1]
-
Moisture Sensitivity: This compound reacts violently with water to release HCl gas and regenerate the parent acid.[1] Always handle in a fume hood.
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.[1]
-
Spill Control: Neutralize spills with sodium bicarbonate or lime.[1] Do not use water directly on the spill.
-
Decomposition: If stored improperly (wet), the container may pressurize due to HCl generation.[1]
References
-
Synthesis of Acryloyl Chloride Derivatives
-
Biological Activity of Naphthyl-Acrylamides
-
Chemical Properties & Safety
-
General Acyl Chloride Synthesis (Vilsmeier-Haack)
Sources
- 1. Propylene Glycol | C3H8O2 | CID 1030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. patents.justia.com [patents.justia.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
